3,4-Diiodobenzonitrile
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Overview
Description
3,4-Diiodobenzonitrile: is an organic compound with the molecular formula C7H3I2N . It is a derivative of benzonitrile, where two iodine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodobenzonitrile typically involves the iodination of benzonitrile derivatives. One common method is the direct iodination of 3,4-diaminobenzonitrile using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted benzonitriles.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 3,4-Diiodobenzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of various substituted aromatic compounds through coupling reactions.
Biology and Medicine: In biological research, it can be used to synthesize molecules with potential pharmaceutical applications. Its derivatives may exhibit biological activity and can be studied for their effects on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. It can also be used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Diiodobenzonitrile depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
4-Hydroxy-3,5-diiodobenzonitrile: Similar structure but with hydroxyl groups instead of hydrogen atoms at the 4th and 5th positions.
3,4-Difluorobenzonitrile: Fluorine atoms instead of iodine atoms, leading to different reactivity and applications.
Uniqueness: 3,4-Diiodobenzonitrile is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives it distinct reactivity and makes it suitable for specific synthetic applications that require heavy halogen atoms.
Properties
Molecular Formula |
C7H3I2N |
---|---|
Molecular Weight |
354.91 g/mol |
IUPAC Name |
3,4-diiodobenzonitrile |
InChI |
InChI=1S/C7H3I2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H |
InChI Key |
SFMZHGGAJGGTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)I |
Origin of Product |
United States |
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